Bodipy TR-X

Übersicht

Beschreibung

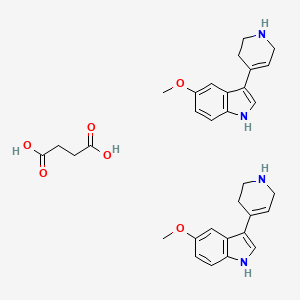

BODIPY™ TR-X is a bright, red fluorescent dye with similar excitation and emission to Texas Red™ or Alexa Fluor™ 594 dye . It has a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH change . It is used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Three design strategies have been reported: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads and (iii) BODIPY dimers .Molecular Structure Analysis

BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients (up to 120000 M−1 cm−1), excellent thermal and photo-stability, and a high fluorescence quantum yield . They are renowned fluorescent dyes with strong and tunable absorption in the visible region .Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

BODIPY dyes are relatively nonpolar and the chromophore is electrically neutral . These properties tend to minimize dye-induced perturbation of conjugate functional properties . BODIPY dyes are therefore often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands .Wissenschaftliche Forschungsanwendungen

Biomedizinische Bildgebung

BODIPY TR-X-Derivate werden in der biomedizinischen Bildgebung aufgrund ihrer starken Absorption und Emission im sichtbaren und nahen Infrarotbereich, ihrer starken Fluoreszenz und ihrer ausgezeichneten Photostabilität hoch geschätzt . Diese Eigenschaften machen sie zu idealen Werkzeugen für nicht-invasive Diagnostik in klinischen Umgebungen. Sie sind besonders nützlich bei der Krebsdetektion und -therapie, da ihre Fähigkeit, als Fluoreszenzfarbstoffe zu wirken, bei der Identifizierung und Quantifizierung von kranken Zellen helfen kann .

Photodynamische Therapie (PDT)

Im Bereich der photodynamischen Therapie wurden this compound-Verbindungen auf ihr Potenzial als Photosensibilisatoren untersucht . Ihre hohe Photostabilität und starke NIR-Absorption/Emission machen sie zu geeigneten Kandidaten für die Aktivierung von therapeutischen Mitteln, die Krebszellen gezielt angreifen und zerstören können, wobei gleichzeitig das umgebende gesunde Gewebe minimal geschädigt wird .

Fluoreszenzpolarisationsassays

This compound wird in Fluoreszenzpolarisationsassays aufgrund seiner starken Fluoreszenz, seiner schmalen Emissionsbandbreiten und seiner relativ langen angeregten Lebensdauern eingesetzt . Diese Eigenschaften sind vorteilhaft für die Untersuchung von molekularen Wechselwirkungen und Dynamiken, die für das Verständnis biologischer Prozesse auf molekularer Ebene entscheidend sind.

Zwei-Photonen-Anregungs-Mikroskopie

Die lange angeregte Lebensdauer und der große Zwei-Photonen-Querschnitt von this compound machen es zu einem wertvollen Werkzeug für die Zwei-Photonen-Anregungs-Mikroskopie . Diese Anwendung ermöglicht eine tiefere Gewebspenetration und eine reduzierte Phototoxizität, was für die Live-Zell-Bildgebung und die Untersuchung zellulärer Strukturen in Echtzeit unerlässlich ist.

Zellverfolgung und -verfolgung

This compound-Verbindungen sind wirksam bei Anwendungen zur Zellverfolgung und -verfolgung. Sie können Zellmembranen durchdringen und Organellen wie Mitochondrien, endoplasmatisches Retikulum und Golgi-Apparat selektiv färben, ohne sich in der Plasmamembran zu lokalisieren . Diese selektive Färbung ist nützlich für die Überwachung der Zellgesundheit, der Lebensfähigkeit und der Funktion.

Zelluläre Bildgebung

This compound-Farbstoffe werden in der zellulären Bildgebung eingesetzt, um biologische Moleküle und Phänomene in lebenden Zellen zu visualisieren . Ihre einzigartigen photophysikalischen Eigenschaften ermöglichen die detaillierte Beobachtung zellulärer Prozesse, was für den Fortschritt der Forschung in der Zellbiologie und verwandten Bereichen entscheidend ist.

Wirkmechanismus

Target of Action

Bodipy TR-X, a potent fluorescent dye, primarily targets the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis and function, nucleic acid structure, and cellular signaling.

Mode of Action

This compound interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of this compound is used to conjugate the dye to a protein or antibody . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Biochemical Pathways

They have also emerged as candidates for cancer treatments , suggesting their involvement in pathways related to cell death and cancer progression.

Pharmacokinetics

Bodipy dyes are known for their unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that this compound may have good bioavailability due to its ability to interact with and penetrate lipid-rich biological barriers.

Result of Action

The resulting this compound conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make this compound useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

This compound dye is relatively insensitive to solvent polarity and pH change

Biologische Aktivität

Bodipy TR-X has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-bacterial activities. In addition, the dye has been found to be toxic to certain types of cancer cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, the dye has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and phospholipase A2. In addition, the dye has been found to modulate the expression of certain genes, such as those involved in cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

Bodipy TR-X has a number of advantages and limitations for lab experiments. The dye is highly fluorescent, which makes it ideal for assays, such as flow cytometry and fluorescence microscopy. In addition, the dye is relatively stable and is not affected by light or heat. However, the dye is not soluble in water, which can limit its use in certain types of experiments.

Zukünftige Richtungen

The future directions for Bodipy TR-X are numerous. The dye can be used to study the dynamics of cellular processes, such as protein trafficking, cell division, and cell death. In addition, the dye can be used to study the biochemical and physiological effects of drugs and other compounds. Furthermore, the dye can be used to develop new therapeutic agents and diagnostics. Finally, the dye can be used to study the interactions between proteins and other biomolecules, and to develop new imaging techniques.

Biochemische Analyse

Biochemical Properties

Bodipy TR-X plays a crucial role in biochemical reactions, primarily as a fluorescent label. It interacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group of this compound reacts with the primary amines to form stable amide bonds, resulting in bright fluorescence and narrow emission bandwidths . This property makes this compound an ideal tool for fluorescence polarization assays and two-photon excitation microscopy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is commonly used for cellular labeling and detection, allowing researchers to visualize and track cellular components . This compound can influence cell function by labeling specific proteins and peptides, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Its hydrophobic properties make it suitable for staining lipids, membranes, and other lipophilic compounds, providing insights into cellular structures and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The NHS ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds . This binding interaction allows this compound to label specific biomolecules, enabling their detection and visualization under fluorescence microscopy . The seven-atom aminohexanoyl spacer between the fluorophore and the NHS ester group helps reduce the interaction of the fluorophore with the biomolecule, enhancing the stability and fluorescence of the conjugate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer, which is useful for fluorescence polarization-based assays . This compound is also known for its stability and resistance to photobleaching, making it suitable for long-term studies . Like all fluorescent dyes, this compound may degrade over time, potentially affecting its fluorescence intensity and labeling efficiency .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal dosages, this compound provides bright fluorescence and efficient labeling of target biomolecules . At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with cellular functions and causing cellular damage . It is essential to determine the appropriate dosage for each specific application to minimize potential adverse effects and ensure accurate results .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be used to label enzyme substrates, allowing researchers to study enzyme activity and metabolic flux . This compound conjugates can also be used to monitor changes in metabolite levels, providing insights into cellular metabolism and biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic properties facilitate its incorporation into lipid membranes and other lipophilic structures . This compound conjugates can accumulate in specific cellular compartments, allowing researchers to study the localization and distribution of target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, depending on the target biomolecule and the nature of the conjugate . For example, this compound conjugates can localize to the endoplasmic reticulum, Golgi apparatus, or mitochondria, depending on the targeting signals and post-translational modifications of the labeled biomolecule . This subcellular localization provides valuable information about the function and activity of the target biomolecule within the cellular context .

Eigenschaften

IUPAC Name |

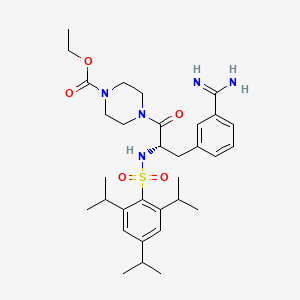

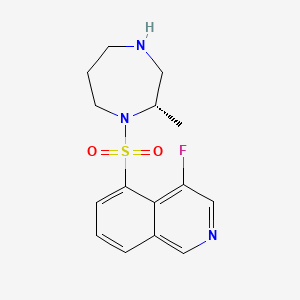

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYPKNAEMUYMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197306-80-2 | |

| Record name | BODIPY TR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197306-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)